1H-インドール-3-カルボキサミド

概要

説明

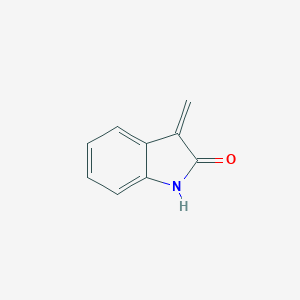

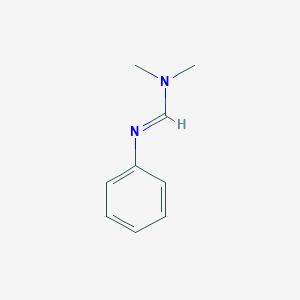

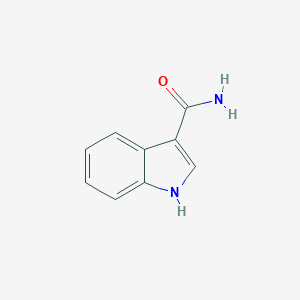

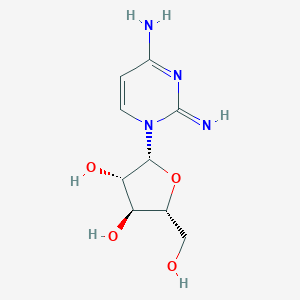

1H-Indole-3-carboxamide is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . The indole nucleus is a key structural component in many biologically active molecules, making 1H-indole-3-carboxamide an important compound in medicinal chemistry.

科学的研究の応用

1H-Indole-3-carboxamide has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

Biology: Studied for its role in biological processes and as a potential therapeutic agent.

Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

作用機序

Target of Action

1H-Indole-3-carboxamide, also known as 1H-Indole-3-carboxylic acid amide, is a compound that has been found to bind with high affinity to multiple receptors . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Mode of Action

The mode of action of 1H-Indole-3-carboxamide involves its interaction with its targets, resulting in changes in their activity. The compound’s interaction with its targets often involves the formation of hydrogen bonds due to the presence of the carboxamide moiety . This interaction can inhibit the activity of the target enzymes and proteins, leading to various biological effects .

Biochemical Pathways

1H-Indole-3-carboxamide can affect various biochemical pathways due to its broad-spectrum biological activities . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1H-Indole-3-carboxamide can affect multiple biochemical pathways, leading to a wide range of downstream effects.

Pharmacokinetics

The pharmacokinetics of 1H-Indole-3-carboxamide involves its absorption, distribution, metabolism, and excretion (ADME) properties. In vitro pharmacokinetic studies were conducted on enantiomer pairs of twelve valinate or tert-leucinate indole and indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) detected on the illicit drug market to investigate their physicochemical parameters and structure-metabolism relationships (SMRs) . Most tested SCRAs were cleared rapidly in vitro in pooled human liver microsomes (pHLM) and pooled cryopreserved human hepatocytes (pHHeps) .

Result of Action

The result of 1H-Indole-3-carboxamide’s action at the molecular and cellular level is the inhibition of the activity of its target enzymes and proteins . This inhibition can lead to various biological effects, depending on the specific targets and pathways involved .

生化学分析

Biochemical Properties

1H-indole-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the carboxamide moiety in indole derivatives forms hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity . This interaction is significant in the context of enzyme inhibition, where 1H-indole-3-carboxamide can act as a potent inhibitor of enzymes such as renin and HIV-1 protease . These interactions highlight the compound’s potential in therapeutic applications.

Cellular Effects

1H-indole-3-carboxamide influences various cellular processes and functions. It has been shown to exhibit antiproliferative activity against cancer cell lines, such as HepG2 and SNU475, with IC50 values below 3.8 µM and 8.5 µM, respectively . This compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell proliferation and survival. The ability of 1H-indole-3-carboxamide to modulate these cellular processes underscores its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of 1H-indole-3-carboxamide involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, forming hydrogen bonds that inhibit their activity . This inhibition can lead to changes in gene expression and cellular metabolism. For example, 1H-indole-3-carboxamide has been shown to inhibit the activity of renin and HIV-1 protease, which are critical for the replication of the HIV virus . These interactions highlight the compound’s potential in antiviral therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-indole-3-carboxamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 1H-indole-3-carboxamide, can maintain their biological activity over extended periods

Dosage Effects in Animal Models

The effects of 1H-indole-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and antiproliferative activity . At higher doses, it may cause toxic or adverse effects. For instance, indole derivatives have been shown to cause toxicity in animal models at high doses . Therefore, determining the optimal dosage of 1H-indole-3-carboxamide is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

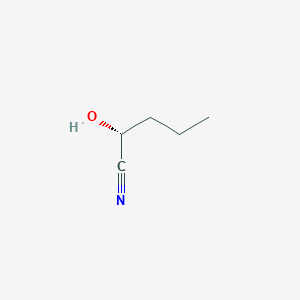

1H-indole-3-carboxamide is involved in various metabolic pathways. It is synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . The compound interacts with enzymes like cytochrome P450, which catalyzes its conversion into different metabolites . These metabolic pathways are essential for the compound’s biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of 1H-indole-3-carboxamide within cells and tissues involve specific transporters and binding proteins. For example, the compound can be transported across cell membranes by specific transporters and distributed within different cellular compartments . The localization and accumulation of 1H-indole-3-carboxamide in specific tissues are crucial for its biological activity and therapeutic effects.

Subcellular Localization

1H-indole-3-carboxamide exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for the compound’s interaction with biomolecules and its overall biological activity.

準備方法

Synthetic Routes and Reaction Conditions: 1H-Indole-3-carboxamide can be synthesized through various methods. One common approach involves the reaction of indole-3-carboxylic acid with ammonia or an amine under appropriate conditions to form the carboxamide derivative . Another method includes the amidation of indole-3-carboxylic acid using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base .

Industrial Production Methods: Industrial production of 1H-indole-3-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product .

化学反応の分析

Types of Reactions: 1H-Indole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the C-3 position.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted indole derivatives.

類似化合物との比較

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carbinol: Known for its anticancer properties.

Indole-3-aldehyde: Used in the synthesis of various pharmaceuticals.

Uniqueness: 1H-Indole-3-carboxamide is unique due to its specific structural features and the presence of the carboxamide group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in research and industry .

特性

IUPAC Name |

1H-indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGKMZLPZFPAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366920 | |

| Record name | 1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-85-5 | |

| Record name | 1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 1H-indole-3-carboxamide derivatives exert their biological effects?

A1: The specific mechanism of action depends on the substituents attached to the core scaffold. Research highlights the ability of these compounds to act as:

- Enzyme inhibitors: Certain derivatives exhibit potent inhibition of enzymes like histone methyltransferase EZH2 [], tyrosine kinases (EGFR and pp60v-src) [], and sirtuins (SIRT2) [].

- Receptor ligands: Some analogs demonstrate agonist activity at cannabinoid receptors (CB1 and CB2) [, , ], showcasing potential as cannabimimetic agents.

- Antioxidant agents: Several derivatives possess superoxide radical scavenging activity and inhibit lipid peroxidation [], suggesting potential applications in combating oxidative stress.

Q2: What are the downstream effects of 1H-indole-3-carboxamide derivatives binding to their targets?

A2: Downstream effects are target-dependent and can include:

- Modulation of gene expression: Inhibition of EZH2, a histone methyltransferase, can alter gene expression patterns, potentially impacting cancer cell growth and survival [].

- Inhibition of cell signaling: Blocking tyrosine kinase activity can disrupt signaling pathways crucial for cell proliferation, differentiation, and survival [].

- Modulation of cellular processes: Targeting sirtuins, like SIRT2, can influence various cellular processes, including aging, metabolism, and stress response [].

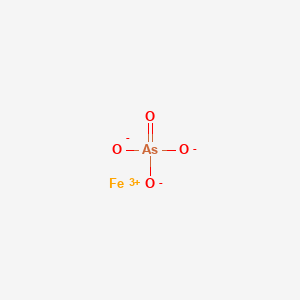

Q3: What is the molecular formula and weight of the parent compound, 1H-indole-3-carboxamide?

A3: The molecular formula is C9H8N2O, and the molecular weight is 160.17 g/mol.

Q4: What spectroscopic techniques are used to characterize 1H-indole-3-carboxamide derivatives?

A4: Researchers employ a combination of techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR): Provides structural information and confirms the presence and position of specific atoms within the molecule [, , , , ].

- Mass spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural elucidation and identification of metabolites [, , , , , , , ].

- Infrared (IR) spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies [, , ].

Q5: How do structural modifications of 1H-indole-3-carboxamide influence its biological activity?

A5: SAR studies reveal that even subtle changes in substituents can drastically alter potency, selectivity, and the targeted biological pathway. For example:

- Substitution at the indole nitrogen (N1): Introduction of alkyl chains, such as pentyl or benzyl groups, often enhances cannabinoid receptor binding affinity [, , ].

- Modifications at the carboxamide moiety: Replacing the amide nitrogen with bulkier substituents or introducing various alkyl chains can influence enzyme inhibitory activity and selectivity [, , ].

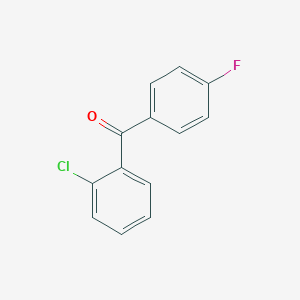

- Halogenation: Addition of fluorine or chlorine atoms to the indole or pendant aromatic rings can modify metabolic stability, potency, and selectivity towards specific targets [, , , , ].

Q6: What are the major metabolic pathways for 1H-indole-3-carboxamide derivatives?

A6: Metabolism is predominantly hepatic and often involves:

- N-Dealkylation: Removal of alkyl groups, particularly from the indole nitrogen [, , ].

- Hydroxylation: Introduction of hydroxyl groups on the indole ring or alkyl side chains [, , , , ].

- Oxidative defluorination: Removal of fluorine atoms, particularly from fluorinated alkyl side chains [, ].

- Glucuronidation: Conjugation with glucuronic acid, enhancing water solubility and facilitating excretion [, ].

Q7: How do drug transporters affect the pharmacokinetics of 1H-indole-3-carboxamide derivatives?

A7: Some derivatives, like CP-615,003, are substrates for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier []. P-gp efflux can limit brain penetration, impacting CNS exposure and potentially requiring higher doses or alternative delivery strategies to achieve therapeutic concentrations.

Q8: What analytical methods are employed to quantify 1H-indole-3-carboxamide derivatives in biological matrices?

A8: Liquid chromatography coupled with mass spectrometry (LC-MS) is frequently employed, offering high sensitivity and selectivity for quantifying both parent compounds and metabolites in complex biological samples [, , , , , , ]. Gas chromatography-mass spectrometry (GC-MS) is also utilized, particularly for volatile derivatives [, , , , ].

Q9: What quality control measures are crucial during the development and analysis of 1H-indole-3-carboxamide derivatives?

A9: Rigorous quality control is paramount, encompassing:

- Analytical method validation: Ensuring accuracy, precision, specificity, and sensitivity of the chosen analytical methods [].

Q10: What is known about the environmental impact of 1H-indole-3-carboxamide derivatives?

A10: While research is ongoing, the increasing detection of these compounds and their metabolites in wastewater effluents raises concerns about their persistence and potential ecotoxicological effects []. Further investigation into their degradation pathways and potential for bioaccumulation is crucial.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B167717.png)